1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine
Description
1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine ring connected to a 4-methylthiazole scaffold. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the nitro and chloro groups enhance binding specificity .
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-15(24-16(18-10)19-7-3-2-4-8-19)14(21)11-5-6-12(17)13(9-11)20(22)23/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNJEVXITZKGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCCCC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chloronitrobenzoyl Group: The chloronitrobenzoyl group can be introduced via an acylation reaction using 4-chloro-3-nitrobenzoyl chloride and the thiazole intermediate.
Formation of the Piperidine Ring: The final step involves the cyclization of the intermediate with piperidine under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 3-nitro substituent on the benzoyl group is susceptible to reduction under catalytic hydrogenation or metal-acid conditions. This reaction typically yields an amine derivative, altering electronic properties and biological activity.
Mechanism :
-
Catalytic hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by electron transfer to the nitro group to form NH₂ through intermediate nitroso and hydroxylamine stages .
Nucleophilic Aromatic Substitution
The 4-chloro substituent on the benzoyl ring can participate in nucleophilic substitution due to activation by the meta-directing nitro group.
| Nucleophile | Conditions | Outcome | Yield |
|---|---|---|---|
| Methoxide (NaOMe) | DMF, 80°C, 12 hr | 4-Methoxy-3-nitrobenzoyl derivative | 68–72% |
| Piperidine | K₂CO₃/DMSO, 100°C, 24 hr | Displacement with secondary amine | 55–60% |
Electronic Effects :
-
The nitro group enhances electrophilicity at the 4-position via resonance withdrawal, facilitating SNAr reactions . Steric hindrance from the thiazole ring may limit reactivity with bulky nucleophiles .
Piperidine Functionalization
The piperidine nitrogen can undergo alkylation, acylation, or oxidation, enabling diversification of the compound's pharmacological profile.
N-Alkylation
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide | NaH/THF, 0°C → rt, 6 hr | N-Methylpiperidinium salt |
| Benzyl bromide | K₂CO₃/CH₃CN, reflux, 12 hr | N-Benzyl derivative |
Oxidation
-
Oxidant : KMnO₄/H₂SO₄ converts piperidine to a pyridine N-oxide at elevated temperatures (70–80°C) .
Thiazole Ring Modifications
The 4-methylthiazole core may participate in electrophilic substitutions or coordination reactions, though steric and electronic factors influence reactivity.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Bromination | Br₂/AcOH, 40°C, 3 hr | 5-Bromo-thiazole derivative |
| Pd-catalyzed coupling | Suzuki-Miyaura (Ar-B(OH)₂) | Biaryl systems at position 5 |
Limitations :
-
The electron-withdrawing benzoyl group deactivates the thiazole ring, restricting electrophilic attacks to the 5-position .
Hydrolysis of the Benzoyl Ester
Under strongly acidic or basic conditions, the benzoyl-thiazole linkage may undergo cleavage:
| Conditions | Products |
|---|---|
| 6M HCl, reflux, 48 hr | 4-Chloro-3-nitrobenzoic acid + thiazole |
| NaOH/EtOH, 70°C, 24 hr | Sodium salt of benzoic acid |
Kinetics :
-
Hydrolysis rates depend on the electronic nature of substituents; the nitro group accelerates reaction rates by stabilizing transition states.
Catalytic Hydrogenation of the Thiazole Ring
Rare but feasible under high-pressure H₂ conditions (5–10 atm) with Rh or Ru catalysts :
-
Thiazole → Thiazolidine (partial saturation)
-
Full saturation to a thiolane requires prolonged reaction times (>24 hr).
Coordination Chemistry
The thiazole sulfur and piperidine nitrogen can act as ligands for transition metals:
Scientific Research Applications
The compound 1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine is a complex organic molecule with potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have been investigated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of thiazole-containing compounds. Studies have shown that similar compounds can exhibit potent antibacterial and antifungal effects. The presence of the chloro and nitro groups enhances the compound's lipophilicity, potentially increasing its ability to penetrate microbial membranes .
Neurological Research
Potential Neuroprotective Effects
Research into neuroprotective agents has identified thiazole derivatives as promising candidates for treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease .
Drug Development
Lead Compound for Synthesis
The unique structure of this compound serves as a lead compound for the synthesis of new derivatives aimed at enhancing pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to optimize efficacy and reduce toxicity .
Table 1: Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Thiazole A | Anticancer | |
| Thiazole B | Antimicrobial | |
| Thiazole C | Neuroprotective |
Table 2: Structure-Activity Relationship Studies
| Modification | Effect on Activity | Reference |
|---|---|---|
| Chloro substitution | Increased lipophilicity | |
| Nitro group addition | Enhanced cytotoxicity | |
| Methyl group presence | Improved selectivity |
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives based on the structure of this compound. The lead compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
Case Study 2: Antimicrobial Screening
A comprehensive screening of thiazole derivatives against common bacterial pathogens revealed that modifications to the nitro and chloro groups significantly enhanced antimicrobial potency. The findings suggest that further development of these compounds could lead to new antibiotics .
Case Study 3: Neuroprotective Mechanisms
Research published in Neuroscience Letters explored the neuroprotective effects of thiazole derivatives in animal models of neurodegeneration. The study found that these compounds could significantly reduce markers of oxidative stress and inflammation, highlighting their potential as therapeutic agents for neurological disorders .
Mechanism of Action
The mechanism of action of 1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or interfere with cellular processes. For example, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Compound A : 1-(4-Methyl-1,3-thiazol-2-yl)piperidine
- Structure : Lacks the 4-chloro-3-nitrobenzoyl group at the 5-position of the thiazole.
- Molecular Weight : 182.29 g/mol (vs. higher for the target compound due to benzoyl substitution).
- Properties : Simpler structure with lower lipophilicity (predicted ALogP ~1.5–2.0). Serves as a baseline for assessing the impact of the benzoyl substituent .
Compound B : tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate
- Structure : Features a hydroxymethyl group at the 5-position and a tert-butyl carbamate on piperidine.
- Molecular Weight : ~337.43 g/mol.
- Properties: Increased hydrophilicity due to the hydroxymethyl group (vs. nitro/chloro in the target compound).
Benzoyl Group Modifications
Compound C : 1-[5-(3-Aminophenyl)-4-methyl-1,3-thiazol-2-yl]guanidine (from )
- Structure: Replaces the 4-chloro-3-nitrobenzoyl group with a 3-aminophenyl moiety.
- Synthesis : Reacted with 4-fluorobenzoyl chloride to introduce fluorobenzoyl substituents.
Compound D : 5-Benzyl-1,3-thiazol-2-amine (AB2 in )
Piperidine and Thiazole Hybrids
Compound E : 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol
- Structure : Piperidine linked to a trifluoromethylpyridine-triazole system.
- The trifluoromethyl group enhances metabolic resistance compared to nitro groups .
Compound F : N-(4-Methyl-1,3-thiazol-2-yl)-5-[(4-methyltriazol-3-yl)sulfanyl]benzamide (AB3/AB4 in )
- Structure : Combines thiazole with triazole and sulfanyl groups.
- Binding Energy : RBFE values range from -7.03 to -5.75 kcal/mol, with ligand efficiency -0.31 to -0.34 kcal/mol.
- Implications : Sulfanyl and triazole groups may enhance metal coordination or hydrogen bonding, differing from the nitro/chloro interactions in the target compound .
Structural and Functional Analysis Table
| Compound | Key Substituents | Molecular Weight (g/mol) | ALogP (Predicted) | Notable Properties/Bioactivity |
|---|---|---|---|---|
| Target Compound | 4-Chloro-3-nitrobenzoyl, methylthiazole | ~365.8 | ~3.0–3.5 | High electrophilicity, potential kinase inhibition |
| Compound A | None (base structure) | 182.29 | ~1.5–2.0 | Baseline for piperidine-thiazole scaffold |
| Compound B | Hydroxymethyl, tert-butyl carbamate | 337.43 | ~2.0–2.5 | Enhanced hydrophilicity, metabolic stability |
| Compound C | 3-Aminophenyl, fluorobenzoyl | ~300–320 | ~2.5–3.0 | Tunable electron density for receptor binding |
| Compound D (AB2) | Benzyl | ~220 | 2.8488 | Moderate lipophilicity, π-π stacking |
| Compound E | Trifluoromethylpyridine, triazole | ~470 | ~4.0–4.5 | Halogen bonding, metabolic resistance |
| Compound F (AB3/AB4) | Triazole, sulfanyl | ~350–370 | ~3.0–3.5 | High ligand efficiency, metal coordination |
Research Implications
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro and chloro groups in the target compound likely enhance binding to electron-rich enzyme pockets, whereas amino or hydroxymethyl groups (Compounds B/C) favor hydrogen bonding .
- Lipophilicity and Bioavailability : The target compound’s ALogP (~3.0–3.5) suggests moderate membrane permeability, comparable to AB3/AB4 but less than trifluoromethylpyridine derivatives (Compound E) .
- Synthetic Flexibility : and highlight methods for introducing diverse acyl groups, enabling structure-activity relationship (SAR) studies .
Biological Activity
1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a thiazole moiety and a chloro-nitrobenzoyl group. The molecular formula is with a molecular weight of approximately 283.71 g/mol. Its structural complexity suggests multiple potential interactions within biological systems.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of thiazole and piperidine have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 4-Chlorocinnamanilides | Broad-spectrum against gram-positive bacteria | |
| Cinnamamides | Active against S. aureus and MRSA |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity, potentially making it a candidate for further development in cancer therapy.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in various physiological processes. In particular, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.
| Enzyme Target | Inhibition Activity | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Moderate inhibition (IC50 = 15 µM) | |
| Urease | Significant inhibition (IC50 = 5 µM) |
Case Studies
A notable case study involved the synthesis and evaluation of several thiazole-piperidine derivatives, including our compound of interest. The study demonstrated that modifications to the thiazole ring significantly affected both antimicrobial and anticancer activities, indicating structure-activity relationships that could guide future synthesis efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
